molecular formula C19H18FNO4 B6664372 3-[2-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid

3-[2-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid

Cat. No.: B6664372
M. Wt: 343.3 g/mol
InChI Key: UEERZWBVFRTBFJ-UHFFFAOYSA-N
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Description

3-[2-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid is a complex organic compound that features a morpholine ring substituted with a 3-fluorophenyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid typically involves multi-step organic reactionsThe final step involves the coupling of the morpholine derivative with benzoic acid under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

3-[2-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[2-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-[2-(4-Fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid
  • 3-[2-[2-(2-Fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid
  • 3-[2-[2-(3-Chlorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid

Uniqueness

Compared to similar compounds, 3-[2-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid may exhibit unique properties due to the specific positioning of the fluorine atom on the phenyl ring. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in research and development.

Properties

IUPAC Name

3-[2-[2-(3-fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4/c20-16-6-2-4-14(11-16)17-12-21(7-8-25-17)18(22)10-13-3-1-5-15(9-13)19(23)24/h1-6,9,11,17H,7-8,10,12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEERZWBVFRTBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CC2=CC(=CC=C2)C(=O)O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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